2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid
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Overview
Description
“2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid” is a compound with the CAS Number: 35661-38-2 . It has a molecular weight of 311.34 . The IUPAC name for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Application in Peptide Chemistry
- Solid Phase Synthesis of Peptides : This compound, as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, is crucial in solid phase peptide synthesis. Fields and Noble (2009) describe how the Fmoc methodology has advanced significantly, allowing the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Utilization in Bioorganic Chemistry
- Fluorescent Probes for Bioimaging : A study by Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging, demonstrating its potential in integrin imaging due to its high selectivity (Morales et al., 2010).
Material Science and Nanotechnology
- Self-Assembly in Material Science : Kshtriya et al. (2021) reported on the self-assembly of Fmoc variants of amino acids, showcasing their potential in designing novel architectures for material science and nanotechnology applications (Kshtriya, Koshti, & Gour, 2021).
Application in Organic Synthesis
- Synthesis of Nucleic Acid Analogs : Gregar and Gervay-Hague (2004) utilized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids for synthesizing oligomers derived from neuraminic acid analogs, demonstrating its application in complex organic syntheses (Gregar & Gervay-Hague, 2004).
Application in Peptide Bond Protection
- Protecting Group for Peptide Synthesis : Johnson et al. (1993) showed that N,O-Bis-Fmoc derivatives of amino acids are valuable intermediates for protecting peptide bonds in peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Carbon Nanotube Dispersion
- Surfactants for Carbon Nanotubes : Cousins et al. (2009) used N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, indicating a role in nanomaterial processing and application (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQVAWYVGALAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
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